1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea-based heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a pyrazole ring substituted with cyclopropyl and pyridinyl groups. The benzo[d][1,3]dioxole group is commonly associated with enhanced blood-brain barrier penetration, while the pyridinyl and cyclopropyl substituents may influence metabolic stability and target binding affinity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-21(24-15-6-7-19-20(11-15)29-13-28-19)23-9-10-26-18(14-4-5-14)12-17(25-26)16-3-1-2-8-22-16/h1-3,6-8,11-12,14H,4-5,9-10,13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVROQEFXXUORGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the pyrazole and pyridine moieties. The final step involves the formation of the urea linkage. Common reagents used in these reactions include various halogenated intermediates, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Pyrazole-Urea Derivatives
Compound 1 (): 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Key Differences: Lacks the urea linkage and pyridinyl group; includes a tert-butyl substituent.
- Implications: The tert-butyl group may increase lipophilicity but reduce metabolic stability compared to the cyclopropyl group in the target compound. The absence of urea limits hydrogen-bonding interactions critical for enzyme inhibition .
Compound 3 (): 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- MK13 (): 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea Key Differences: Features a dimethoxyphenyl group and a simpler pyrazole (methyl-substituted). Implications: Methoxy groups improve solubility but may reduce CNS penetration.
Compound 15a (): 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea
Structural Comparison Table
Biological Activity
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 357.41 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a cyclopropyl-pyridine-pyrazole scaffold, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory responses.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its potential neuropharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell growth |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting that the compound effectively targets tumor growth mechanisms.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl precursor with a pyrazol-ethylurea intermediate. A common method uses carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous toluene under reflux, followed by purification via recrystallization from ethanol-acetic acid mixtures . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
- Base selection : Potassium carbonate or triethylamine minimizes side reactions during nucleophilic substitutions .
- Temperature control : Reflux (100–110°C) optimizes reaction kinetics but risks decomposition if prolonged .
Q. How is the compound structurally characterized, and what analytical techniques validate its identity?
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm; cyclopropyl CH₂ at δ 0.8–1.2 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ expected for C₂₁H₂₁N₅O₃).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening models are recommended for this compound?
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) .
- Dose-response curves : IC₅₀ values should be triplicated to ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or compound stability. Methodological solutions include:
- Stability testing : Monitor degradation via LC-MS under physiological buffers (pH 7.4, 37°C) .
- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .
- Meta-analysis : Compare structural analogs (e.g., pyrazole vs. imidazole derivatives) to identify pharmacophore requirements .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP, improving aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., cyclopropyl oxidation) and modify substituents .
- Prodrug approaches : Mask urea groups with ester linkages to enhance oral bioavailability .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
| Structural Modification | Biological Impact | Reference |
|---|---|---|
| Pyridin-2-yl → Pyrimidin-4-yl | Reduced kinase inhibition | |
| Cyclopropyl → Isobutyl | Improved metabolic stability | |
| Benzo[d][1,3]dioxole → Phenyl | Loss of selectivity |
Q. What advanced analytical methods resolve stereochemical or conformational ambiguities?
- X-ray crystallography : Determines absolute configuration and urea backbone geometry .
- Molecular dynamics simulations : Predict binding poses with targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
Methodological Considerations for Experimental Design
Q. How should researchers design dose-ranging studies for toxicity assessments?
- Acute toxicity : Administer 10–100 mg/kg (oral/i.p.) in rodents, monitoring for 72 hours (LD₅₀ calculation) .
- Subchronic toxicity : 28-day repeat dosing with histopathology and serum biochemistry (AST/ALT, creatinine) .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Epilepsy models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in mice .
- Cancer xenografts : Implant HT-29 cells in nude mice, dosing at 25 mg/kg/day for 21 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
